N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide featuring a tert-butyl group at the 6-position and a methyl group at the 2-position of the pyrimidine ring.
Properties
IUPAC Name |
N-[4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-18-15(17(3,4)5)10-16(19-11)21-14-8-6-13(7-9-14)20-12(2)22/h6-10H,1-5H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOPNHRZCUNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally related to aminopyrimidines, which are known to interact with various biological targets
Mode of Action
As a member of the aminopyrimidine class, it may interact with its targets through hydrogen bonding and other non-covalent interactions. The presence of the tert-butyl group and the acetamide moiety may also influence its binding affinity and selectivity.
Biochemical Pathways
Aminopyrimidines, in general, are involved in a wide range of biological processes, including DNA synthesis and cell signaling
Action Environment
The action, efficacy, and stability of N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide may be influenced by various environmental factors. These could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and specific conditions within the target cells or tissues.
Biological Activity
N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C_{15}H_{20}N_{4}O
- Molecular Weight: 284.35 g/mol
- IUPAC Name: this compound
This structure features a pyrimidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
This compound has been shown to exhibit significant anti-inflammatory effects. Recent studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, derivatives of pyrimidines demonstrated IC_{50} values comparable to celecoxib, a well-known COX inhibitor:
| Compound | IC_{50} (μM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
This suggests that modifications to the pyrimidine structure can enhance anti-inflammatory potency.
2. Anticancer Activity
Research has indicated that similar pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds targeting the EGFR pathway have shown promising results in preclinical studies.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituents on the Pyrimidine Ring: The presence of bulky groups like tert-butyl enhances lipophilicity and may improve bioavailability.
- Amino Group Positioning: The position of amino groups significantly affects binding affinity to target proteins, influencing both therapeutic efficacy and selectivity.
Study 1: Anti-inflammatory Efficacy
In a controlled study examining the anti-inflammatory effects of pyrimidine derivatives, compounds similar to this compound were tested in carrageenan-induced paw edema models. Results indicated a significant reduction in edema compared to controls, reinforcing the compound's potential as an anti-inflammatory agent.
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of related pyrimidine compounds showed that they effectively inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrimidine core and acetamide group are shared with several analogs, but substituents critically influence its behavior. Key comparisons include:
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in the target compound enhances lipophilicity and steric hindrance compared to nitro or sulfonamide substituents in analogs .
- Solubility : Sulfonamide derivatives () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s tert-butyl group may reduce solubility .
- Thermal Stability : Bis-pyrimidine acetamides () show elevated melting points (~200–250°C), suggesting stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
